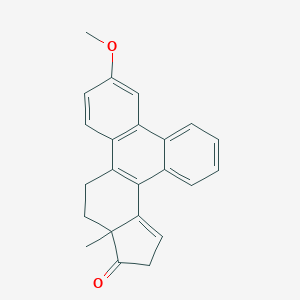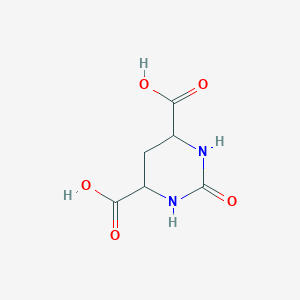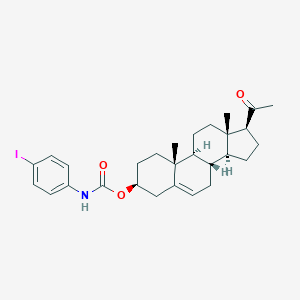![molecular formula C18H20N2O3S2 B038769 4,5,7-Trimethyl-2-[(4-methylsulfonylphenyl)methylamino]-1,3-benzothiazol-6-ol CAS No. 120164-45-6](/img/structure/B38769.png)
4,5,7-Trimethyl-2-[(4-methylsulfonylphenyl)methylamino]-1,3-benzothiazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,7-Trimethyl-2-[(4-methylsulfonylphenyl)methylamino]-1,3-benzothiazol-6-ol is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is also known as TMB-6 and has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
TMB-6 is a positive allosteric modulator of the GABA-A receptor, which is a type of ionotropic receptor that is involved in the regulation of neuronal excitability. By binding to a specific site on the receptor, TMB-6 enhances the effects of GABA, which is the primary inhibitory neurotransmitter in the brain. This results in an overall decrease in neuronal activity, which can have a calming effect and may be useful in the treatment of anxiety and other disorders.
Biochemical and Physiological Effects
TMB-6 has been shown to have a variety of biochemical and physiological effects. In addition to its effects on the GABA-A receptor, TMB-6 has also been found to modulate the activity of other neurotransmitter receptors, including the nicotinic acetylcholine receptor and the glycine receptor. These effects can have a variety of downstream effects on cellular signaling pathways and neuronal activity. TMB-6 has also been shown to have anti-inflammatory effects, which may be useful in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
One advantage of using TMB-6 in lab experiments is its high potency and selectivity for the GABA-A receptor. This makes it a useful tool for studying the function of this receptor and its role in various neurological disorders. However, one limitation is that TMB-6 can be difficult to work with due to its low solubility in aqueous solutions. This can make it challenging to administer in in vitro and in vivo experiments.
Future Directions
There are several potential future directions for research on TMB-6. One area of interest is the development of new drugs based on the structure of TMB-6 that can be used to treat neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of TMB-6 and its effects on other neurotransmitter receptors. Finally, there is a need for more research on the pharmacokinetics and pharmacodynamics of TMB-6 in order to optimize its use in lab experiments and potential therapeutic applications.
Conclusion
In conclusion, TMB-6 is a chemical compound that has been studied extensively for its potential use in scientific research. Its high potency and selectivity for the GABA-A receptor make it a useful tool for studying the function of this receptor and its role in various neurological disorders. Further research is needed to fully understand the mechanism of action of TMB-6 and its potential therapeutic applications.
Synthesis Methods
TMB-6 can be synthesized through a multi-step process that involves the reaction of 6-chloro-2-aminobenzothiazole with 4-methylsulfonylbenzaldehyde in the presence of a base. The resulting intermediate is then reacted with 4-methylsulfonylbenzylamine to form TMB-6. This synthesis method has been optimized to produce high yields of TMB-6 with good purity.
Scientific Research Applications
TMB-6 has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to be a useful tool for studying the function of certain neurotransmitter receptors, such as the GABA-A receptor. TMB-6 has also been used to investigate the role of these receptors in various neurological disorders, including anxiety and epilepsy. Additionally, TMB-6 has been studied for its potential use in developing new drugs for these disorders.
properties
CAS RN |
120164-45-6 |
|---|---|
Product Name |
4,5,7-Trimethyl-2-[(4-methylsulfonylphenyl)methylamino]-1,3-benzothiazol-6-ol |
Molecular Formula |
C18H20N2O3S2 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
4,5,7-trimethyl-2-[(4-methylsulfonylphenyl)methylamino]-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C18H20N2O3S2/c1-10-11(2)16(21)12(3)17-15(10)20-18(24-17)19-9-13-5-7-14(8-6-13)25(4,22)23/h5-8,21H,9H2,1-4H3,(H,19,20) |
InChI Key |
ZIECLKJBPQZGOK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NCC3=CC=C(C=C3)S(=O)(=O)C)C)O)C |
Canonical SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NCC3=CC=C(C=C3)S(=O)(=O)C)C)O)C |
synonyms |
6-Benzothiazolol, 4,5,7-trimethyl-2-[[[4-(methylsulfonyl)phenyl]methyl]amino]- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



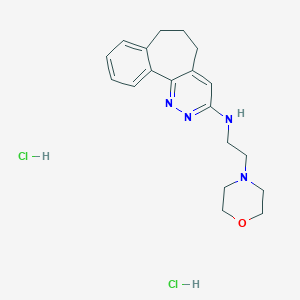
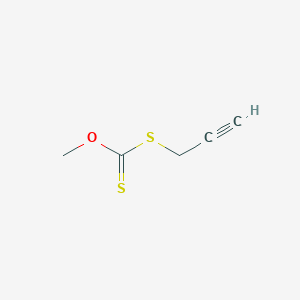
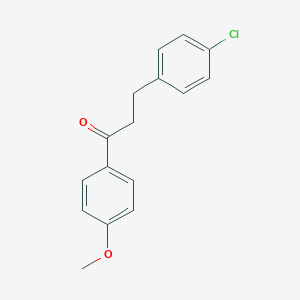
![(Thieno[2,3-d][1,2]oxazol-3-yl)methanol](/img/structure/B38691.png)


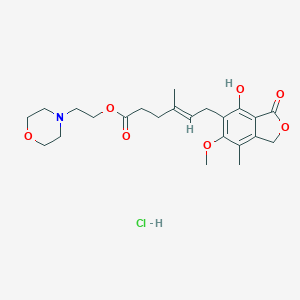
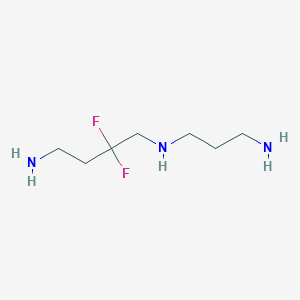
![2-[(4-Methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-5-(oxazolin-2-yl)-benzimidazole](/img/structure/B38710.png)
